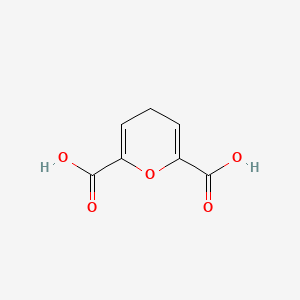

4H-Pyran-2,6-dicarboxylic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4H-pyran-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWNVFIZNRZKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706989 | |

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23047-07-6 | |

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4H-Pyran-2,6-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4H-Pyran-2,6-dicarboxylic acid, more commonly known as chelidonic acid, from diethyl oxalate and acetone. Chelidonic acid is a valuable heterocyclic compound, serving as a precursor for various pharmaceuticals and specialty chemicals, including the parent γ-pyrone ring system.[1][2] This document delves into the core chemical principles, provides a field-proven, step-by-step experimental protocol, and discusses process optimization and troubleshooting. The methodology is grounded in the classic Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This guide is intended for researchers in organic chemistry and drug development, offering the necessary detail to ensure reproducibility and a deep understanding of the reaction's causality.

Introduction: The Significance of Chelidonic Acid

Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a naturally occurring compound found in plants such as Chelidonium majus.[1] Its biological properties, including anticancer and antibacterial activities, have made it a subject of significant interest.[1] Beyond its natural origins, its chemical structure, featuring a γ-pyrone ring flanked by two carboxylic acid groups, makes it a highly versatile building block in synthetic chemistry. The synthesis from inexpensive, readily available starting materials—diethyl oxalate and acetone—is a classic and economically viable route first described by Claisen.[3] This guide focuses on a robust and optimized version of this synthesis, suitable for laboratory-scale production.[3][4]

The Underlying Chemistry: Mechanism and Rationale

The synthesis of chelidonic acid from diethyl oxalate and acetone is a multi-step process that proceeds via a double mixed-Claisen condensation, followed by an intramolecular cyclization and subsequent hydrolysis.[4][5] Understanding the mechanism is critical for troubleshooting and optimizing the reaction conditions.

Core Principles:

-

Enolate Formation: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which deprotonates the α-carbon of acetone. Acetone's α-hydrogens are significantly more acidic (pKa ~20) than any protons on diethyl oxalate, ensuring it acts as the exclusive nucleophile (the "donor") in the initial step.[6]

-

Mixed-Claisen Condensation: The acetone enolate performs a nucleophilic attack on the electrophilic carbonyl carbon of diethyl oxalate (the "acceptor").[6] This occurs twice, once on each methyl group of acetone, to form a diketoester intermediate.

-

Intramolecular Cyclization: The intermediate undergoes an intramolecular condensation reaction to form the six-membered pyran ring.

-

Saponification and Acidification: The ester groups of the cyclized intermediate are hydrolyzed to carboxylates under the basic reaction conditions. A final acidification step protonates these groups and the enolate, leading to the precipitation of the final product, chelidonic acid.

The overall transformation can be visualized as follows:

Caption: High-level overview of the chelidonic acid synthesis pathway.

Validated Experimental Protocol

This protocol is adapted from the well-established procedure published in Organic Syntheses, which has been demonstrated to be highly reliable.[3]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Moles | Quantity | Purity |

| Sodium Metal | Na | 22.99 | 2.0 | 46 g | Clean, free of oxide layer |

| Absolute Ethanol | C₂H₅OH | 46.07 | - | 600 mL | Anhydrous, ≥99.5% |

| Acetone | C₃H₆O | 58.08 | 1.0 | 58 g (73.4 mL) | Anhydrous, ≥99.5% |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 2.1 | 310 g (287 mL) | ≥99% |

| Hydrochloric Acid | HCl | 36.46 | - | ~400 mL | Concentrated (37%) |

| Water | H₂O | 18.02 | - | ~2 L | Deionized |

Step-by-Step Methodology

Workflow Visualization:

Caption: Step-by-step experimental workflow for chelidonic acid synthesis.

Procedure:

-

Preparation of Sodium Ethoxide: In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 600 mL of absolute ethanol.[3] Carefully add 46 g (2.0 gram-atoms) of clean sodium metal in small pieces at a rate that maintains a controllable reflux. This process is highly exothermic and produces flammable hydrogen gas; it must be performed in a well-ventilated fume hood away from ignition sources. The complete dissolution of sodium may take one to two hours.[3]

-

Condensation Reaction: Once all the sodium has dissolved, allow the hot sodium ethoxide solution to cool slightly until a solid crust begins to form. To this, add a pre-mixed solution of 58 g (1 mole) of dry acetone and 150 g of diethyl oxalate all at once and begin vigorous stirring.[3] The reaction is exothermic, and the mixture will turn brown.[3]

-

Completion of Condensation: As soon as the mixture becomes turbid, immediately add the remaining hot sodium ethoxide solution along with the remaining 160 g of diethyl oxalate.[3] It is crucial to add these two streams concurrently to maintain homogeneity. Continue stirring; the mixture will become a thick, nearly solid mass within approximately 30 minutes.[3]

-

Driving the Reaction to Completion: Replace the reflux condenser with a distillation apparatus. Heat the flask in an oil bath at 110 °C to distill off about 150 mL of ethanol.[3] This step helps to shift the equilibrium towards the product. After distillation, cool the reaction mixture to room temperature.

-

Hydrolysis and Acidification: To the cooled, solid reaction mass, add 2 liters of water and stir until all solids are dissolved. Filter the resulting solution to remove any minor insoluble impurities. Transfer the filtrate to a large beaker (e.g., 4-liter) and cool it in an ice bath. Slowly and with constant stirring, add approximately 400 mL of concentrated hydrochloric acid until the solution is strongly acidic to Congo red paper. A voluminous, crystalline precipitate of chelidonic acid will form.

-

Isolation and Purification: Allow the mixture to stand in the cold for several hours to ensure complete precipitation. Collect the crude product by suction filtration on a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are free of chlorides (test with AgNO₃ solution). Follow with a wash of a small amount of cold ethanol to facilitate drying.

-

Drying: Dry the purified chelidonic acid in a vacuum oven at 80-100 °C. The expected yield is 110-120 g (60-65% of the theoretical amount).

Process Optimization and Troubleshooting

The classic procedure is robust, but several parameters can be adjusted to optimize yield and purity. A patented improvement on the process highlights potential pitfalls.[7]

| Parameter | Rationale & Expert Insight | Potential Issue | Mitigation Strategy |

| Reagent Purity | The presence of water will consume the sodium ethoxide base, reducing its effective concentration and lowering the yield. | Low Yield | Use anhydrous ethanol and acetone. Ensure sodium metal is clean and free of white oxide/hydroxide crust. |

| Order of Addition | The original procedure adds reagents in two portions to control the reaction. A modified approach suggests adding acetone slowly to a mixture of the base and oxalate.[7] | Side Reactions | Slow, controlled addition of acetone minimizes its concentration, reducing the rate of self-condensation (an aldol reaction).[7] |

| Temperature Control | The initial condensation is exothermic. While the classic procedure utilizes the heat, excessive temperatures can promote side reactions. | Formation of Tar/Byproducts | Maintain good stirring and be prepared for the initial exotherm. For larger scales, external cooling might be necessary during the initial addition. |

| Acidification | The product, chelidonic acid, is an acid and will dissolve if the pH is not low enough. | Product loss in filtrate | Ensure the mixture is strongly acidic after adding HCl. Check with pH paper or an appropriate indicator. Cooling thoroughly before filtration maximizes precipitation.[8] |

| Stirring | The reaction mixture becomes extremely thick and almost solid.[3] | Incomplete Reaction | A powerful mechanical stirrer is essential. If stirring stops, the reaction will be incomplete, and heat transfer will be poor, leading to localized overheating and side products. |

Conclusion

The synthesis of 4H-Pyran-2,6-dicarboxylic acid from diethyl oxalate and acetone is a powerful and instructive example of the Claisen condensation in heterocyclic synthesis. By carefully controlling the reaction stoichiometry, order of addition, and work-up conditions, researchers can reliably produce this valuable chemical intermediate in good yield. The insights provided in this guide, from the mechanistic underpinnings to the practical troubleshooting tips, are designed to empower scientists to perform this synthesis with confidence and success.

References

-

R. H. F. Manske. (1941). CHELIDONIC ACID. Organic Syntheses, Coll. Vol. 1, p.157; Vol. 8, p.50. [Link]

-

C. S. Marvel and E. E. Dreger. (1941). ETHYL ACETOPYRUVATE. Organic Syntheses, Coll. Vol. 1, p.238; Vol. 6, p.40. [Link]

-

W. Kurtek, M. K. Cyranski, A. Jeziorna, M. A. Dobrowolski. (2022). Experimental and theoretical characterization of chelidonic acid structure. Journal of Molecular Structure, 1262, 133036. [Link]

-

C. F. H. Allen and J. A. VanAllan. (1955). CETYLMALONIC ESTER. Organic Syntheses, Coll. Vol. 3, p.165; Vol. 27, p.14. [Link]

-

S. V. Zubkov, E. V. Agafonova, A. V. Kletskov, A. P. Kriven'ko. (2022). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. ResearchGate. [Link]

-

S. N. Chorpenning. (2012). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Ohio Wesleyan University. [Link]

-

B. Stanovnik, J. Svete, M. Tisler. (1992). Synthesis from dimethyl 1,3-acetonedicarboxylate, diethoxymethyl acetate and hippuric acid. Heterocycles, 33(2), 843-852. [Link]

-

R. A. Aitken, A. J. B. Nelson, A. M. Z. Slawin. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

-

Chemistry LibreTexts. (2025). Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

- P. D. Taylor. (1994). Process for preparing chelidonic acid.

-

R. A. Aitken, A. J. B. Nelson, A. M. Z. Slawin. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]

-

U. Graefe, G. Reinhardt, W. Leps, et al. (1991). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. PubMed. [Link]

-

R. Adams, H. M. Chiles, C. F. Rassweiler. (1941). ACETONEDICARBOXYLIC ACID. Organic Syntheses, Coll. Vol. 1, p.10; Vol. 5, p.1. [Link]

-

ResearchGate. (2016). How to avoid the dissolving of the product upon acidification by the end of the reaction during the synthesis of chelidonic acid??. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Natural Occurrence of Chelidonic Acid in Chelidonium majus: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Bioactive Compound

Greater Celandine (Chelidonium majus L.), a perennial herb belonging to the Papaveraceae family, has a long history of use in traditional medicine.[1] Its distinctive orange latex is a rich source of a diverse array of secondary metabolites, including isoquinoline alkaloids, flavonoids, and phenolic acids.[2][3][4] Among these, chelidonic acid, a γ-pyrone dicarboxylic acid, has garnered significant scientific interest for its broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the natural occurrence of chelidonic acid in Chelidonium majus, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, advanced protocols for extraction and quantification, and the molecular mechanisms underpinning its biological effects, with a focus on providing practical, field-proven insights.

Biosynthesis and Accumulation of Chelidonic Acid in Chelidonium majus

The biosynthesis of chelidonic acid in Chelidonium majus is a fascinating example of specialized plant metabolism. While the complete enzymatic pathway has yet to be fully elucidated, isotopic labeling studies suggest that it arises from the condensation of a three-carbon (C3) unit and a four-carbon (C4) unit, both of which are derived from the photosynthetic cycle. This indicates a divergence from the more common polyketide pathway for the formation of some other γ-pyrones.[5]

While specific quantitative data for chelidonic acid in different tissues of Chelidonium majus is not extensively reported in the literature, the distribution of other secondary metabolites can offer valuable insights. For instance, the concentration of alkaloids is significantly higher in the latex and roots compared to the aerial parts like leaves and stems.[6] This suggests that the latex and underground organs are likely the primary sites of synthesis and accumulation for many of the plant's bioactive compounds, and could therefore be the richest sources of chelidonic acid.

Extraction and Purification: A Protocol for Isolating Chelidonic Acid

The following protocol is adapted from established methods for the isolation of chelidonic acid from plant sources and is suitable for application to Chelidonium majus.[7] The rationale behind this multi-step process is to first perform a broad extraction and then selectively precipitate and purify the target compound.

Experimental Protocol: Extraction and Purification

1. Preliminary Extraction:

-

a. Air-dry the plant material (e.g., roots, aerial parts) and grind it into a fine powder.

-

b. Perform a maceration of the powdered plant material with 70% ethanol at a 1:10 (w/v) ratio. This solvent system is effective for extracting a wide range of polar and semi-polar compounds, including organic acids and their salts.

-

c. Allow the mixture to stand for 7 days in a cool, dark place with frequent agitation to ensure thorough extraction.

-

d. Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

2. Initial Fractionation and Precipitation:

-

a. Dissolve the crude extract in distilled water. Chelidonic acid often exists as a calcium salt in the plant, which has limited solubility in water.

-

b. A precipitate will form, which is likely to be the calcium chelidonate complex.

-

c. Separate the precipitate by filtration and wash it with distilled water to remove highly soluble impurities.

3. Purification by Column Chromatography:

-

a. The aqueous solution remaining after precipitation can be further fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol) to separate compounds based on their partitioning behavior.

-

b. For further purification of the chelidonic acid-containing fractions, column chromatography using a polyamide stationary phase is recommended. Polyamide is effective for separating acidic compounds.

-

c. Elute the column with a gradient of methanol in water. Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure chelidonic acid.

Analytical Quantification: A Proposed HPLC-UV Method

While a universally standardized and validated HPLC method for the quantification of chelidonic acid in Chelidonium majus is not prominently featured in the literature, a robust method can be proposed based on established analytical principles for organic acids and related compounds.

Proposed HPLC-UV Protocol for Quantification

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating organic acids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase ensures that the carboxylic acid groups of chelidonic acid are protonated, leading to better retention and peak shape on a reversed-phase column.

-

Detection: UV detection at a wavelength of approximately 270-280 nm, where the γ-pyrone chromophore of chelidonic acid exhibits significant absorbance.

-

Quantification: Quantification should be performed using a calibration curve prepared with a certified reference standard of chelidonic acid.

Data Presentation: Phytochemical Composition of Chelidonium majus

To provide a broader context of the phytochemical landscape of Chelidonium majus, the following table summarizes the reported concentrations of major alkaloid and flavonoid classes in different parts of the plant. It is important to note that specific quantitative data for chelidonic acid is sparse in the available literature.

| Plant Part | Compound Class | Major Compounds | Concentration Range (µg/g of dry material) |

| Aerial Parts | Alkaloids | Chelidonine, Coptisine | 63.6 - 252.2 (Chelidonine) |

| Sanguinarine, Chelerythrine | 1.9 - 17.5 (Sanguinarine and Chelerythrine) | ||

| Flavonoids | Quercetin, Kaempferol derivatives | Data not consistently reported in µg/g | |

| Roots | Alkaloids | Chelerythrine, Sanguinarine | 1373.80 - 1761.22 |

| Chelidonine, Coptisine | 1077.06 - 1181.41 | ||

| Latex | Alkaloids | General Alkaloids | Reported to be 9-32 times higher than in roots and leaves, respectively[8] |

Note: The concentrations of phytochemicals can vary significantly based on genetic factors, geographical location, and harvesting time.[4]

Biological Activity and Mechanism of Action

Chelidonic acid exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented.[6] It has been shown to downregulate the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

The underlying mechanism for this anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the suppression of caspase-1 activation. NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in the inflammatory response. By inhibiting NF-κB, chelidonic acid can effectively dampen the inflammatory cascade.

Conclusion

Chelidonic acid stands as a promising bioactive compound naturally occurring in Chelidonium majus. This guide has provided a comprehensive overview of its biosynthesis, detailed protocols for its extraction and purification, and a proposed method for its analytical quantification. Furthermore, we have elucidated its significant anti-inflammatory mechanism of action. For researchers and professionals in drug development, a thorough understanding of these technical aspects is paramount for harnessing the full therapeutic potential of chelidonic acid. While further research is needed to fill the existing gaps in quantitative data and to fully map its biosynthetic pathway, the methodologies and insights presented herein provide a solid foundation for future investigations into this valuable natural product.

References

-

European Medicines Agency. (2011). Assessment report on Chelidonium majus L., herba. Retrieved from [Link]

-

Kulp, M., & Bragina, V. (2021). The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants. Plants, 10(9), 1895. [Link]

-

Miroshnichenko, E. A., & Pozdnyakov, D. I. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration, 11(4), 85-92. [Link]

-

Maji, A. K., & Banerji, P. (2015). Chelidonium majus L. (Greater celandine) – A Review on its Phytochemical and Therapeutic Perspectives. International Journal of Herbal Medicine, 3(2), 22-29. [Link]

-

Zielińska, S., Jezierska-Domaradzka, A., Wójciak-Kosior, M., Sowa, I., Matkowski, A., & Junka, A. (2018). Greater Celandine's Ups and Downs-21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology. Frontiers in pharmacology, 9, 299. [Link]

-

Kúsz, N., Czigle, S., & Hohmann, J. (2021). The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants. Plants, 10(9), 1895. [Link]

-

Kim, D. S., Kim, S. J., Kim, M. C., Jeon, Y. D., Um, J. Y., & Hong, S. H. (2012). The therapeutic effect of chelidonic acid on ulcerative colitis. Biological & pharmaceutical bulletin, 35(5), 666–671. [Link]

-

Shin, N. R., Kim, S. H., Kim, J. C., & Shin, I. S. (2015). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Inflammation, 38(4), 1549–1555. [Link]

-

Coşoveanu, V., & Groza, A. (2010). Biosynthesis of α-pyrones. Beilstein journal of organic chemistry, 12, 571–588. [Link]

-

Zwerger, M., & Ganzera, M. (2020). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta medica, 86(12), 855–863. [Link]

-

Nawrot, R., Zauber, H., & Schulze, W. X. (2018). Greater Celandine's Ups and Downs-21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology. Frontiers in Pharmacology, 9, 299. [Link]

-

Xiao, J., Zhang, Y., & Chen, Y. (2024). Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology. Frontiers in Pharmacology, 15, 1386121. [Link]

-

An, F., Al-Dhabi, N. A., & Arasu, M. V. (2021). Analysis of the Phenolic Profile of Chelidonium majus L. and Its Combination with Sericin: Balancing Antimicrobial Activity and Cytocompatibility. Molecules, 26(21), 6432. [Link]

-

Tomè, F., & Colombo, M. L. (1995). Alkaloid distribution in Chelidonium majus. Phytochemistry, 40(1), 49-51. [Link]

Sources

- 1. pjps.pk [pjps.pk]

- 2. Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Trends and Future Opportunities in the Enzymatic Formation of C−C, C−N, and C−O bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ema.europa.eu [ema.europa.eu]

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-oxo-4H-pyran-2,6-dicarboxylic Acid (Chelidonic Acid)

Authored by: Gemini, Senior Application Scientist

Foreword

4-Oxo-4H-pyran-2,6-dicarboxylic acid, more commonly known as chelidonic acid, stands as a molecule of significant interest at the intersection of natural product chemistry, organic synthesis, and pharmacology.[1][2][3] Naturally occurring in various plants, this γ-pyrone derivative serves not only as a versatile precursor for a multitude of heterocyclic compounds but also possesses a compelling profile of biological activities.[2][3][4] This guide provides a comprehensive technical overview of its core physical and chemical properties, reactivity, synthesis, and applications, designed to equip researchers and drug development professionals with the foundational knowledge required to effectively harness its potential.

Molecular Structure and Identification

Chelidonic acid is a heterocyclic organic acid characterized by a pyran skeleton.[1][5] Specifically, its structure is composed of a γ-pyrone ring—a six-membered heterocyclic ring containing one oxygen atom and a ketone at the 4-position—with two carboxylic acid groups substituted at the 2 and 6 positions.[1] This arrangement confers a degree of aromatic-like stability to the pyrone ring system.[1][2]

Figure 1: Molecular Structure of 4-oxo-4H-pyran-2,6-dicarboxylic acid.

Key Identifiers:

Physicochemical Properties

The physical and chemical characteristics of chelidonic acid are fundamental to its handling, reactivity, and biological interactions. It typically appears as a white to off-white crystalline solid.[1][7] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [1][4] |

| Melting Point | 265 °C (with decomposition) | [1][7] |

| Solubility | ||

| in Water | ≥ 3.15 mg/mL (with ultrasonic assistance) | [1][8] |

| in DMSO | ≥ 34.4 mg/mL | [1][8] |

| in Ethanol | Insoluble | [1][8] |

| Acidity (pKa) | pKa₁: ~1.85; pKa₂: ~4.0-5.0 | [1] |

| Density (estimated) | ~1.49 g/cm³ | [1] |

Spectroscopic Profile

Spectroscopic analysis confirms the molecular structure and provides the basis for quality control and reaction monitoring.

-

¹H NMR: In a deuterated solvent like DMSO-d₆, the proton NMR spectrum is characterized by a singlet for the two equivalent vinylic protons on the pyran ring, typically observed around 6.9-7.0 ppm.[9] The acidic protons of the two carboxyl groups would appear as a broad singlet at a much higher chemical shift, which can vary with concentration and temperature.

-

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon, the olefinic carbons of the pyran ring, and the carboxyl carbons, consistent with the molecule's symmetry.

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by strong absorption bands corresponding to the O-H stretching of the carboxylic acid groups, C=O stretching of both the pyrone ring ketone and the carboxylic acids, and C=C and C-O stretching from the pyran ring.[6][10]

-

Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 184.[9] Fragmentation patterns often involve the loss of CO₂ (m/z 44) and H₂O (m/z 18).

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in chelidonic acid dictates its chemical behavior, making it a valuable synthon in organic chemistry.

Thermal Decarboxylation

The most prominent reaction of chelidonic acid is its facile thermal decarboxylation.[1] Upon heating to temperatures between 160–220 °C, it readily eliminates two molecules of carbon dioxide to yield 4-pyrone (also known as γ-pyrone), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][5][10] This transformation underscores the primary industrial application of chelidonic acid.[1]

Figure 2: Thermal decarboxylation of chelidonic acid to 4-pyrone.

Coordination Chemistry

As a dicarboxylic acid, chelidonic acid can be deprotonated to form the chelidonate dianion (chel²⁻). This dianion is an effective chelating ligand, capable of coordinating with a variety of metal ions.[11][12] It typically acts as an angular dicarboxylate linker, forming coordination polymers.[11][12] The oxygen atoms from the carboxylate groups and potentially the pyrone carbonyl group can participate in binding, making it a versatile building block in the field of metallosupramolecular chemistry.[1][3]

Esterification and Other Reactions

The carboxylic acid groups can undergo standard esterification reactions to form diesters, such as diethyl chelidonate.[13] Furthermore, chelidonic acid is known to participate in the Hammick reaction with aldehydes or ketones, which, upon decarboxylation, yields substituted pyridines, further expanding its synthetic utility.[1]

Laboratory-Scale Synthesis Protocol

Chelidonic acid is classically synthesized via a base-catalyzed condensation of diethyl oxalate and acetone, followed by acid-catalyzed hydrolysis and cyclization.[1][5][10] This method provides good yields and is a staple of organic synthesis.[1]

Step-by-Step Methodology

-

Condensation: Diethyl oxalate and acetone are subjected to a Claisen condensation using a strong base, such as sodium ethoxide, as the catalyst. This forms the intermediate diethyl 2,4,6-trioxoheptanedioate.[1]

-

Hydrolysis & Cyclization: The resulting intermediate is not isolated but is directly treated with a strong acid, such as hydrochloric acid, and heated under reflux.[10]

-

Mechanism: The acidic conditions hydrolyze the ester groups to carboxylic acids and catalyze an intramolecular condensation (cyclization) and dehydration to form the stable 4-pyrone ring.

-

Isolation: Upon cooling, chelidonic acid crystallizes from the reaction mixture due to its low solubility in the acidic aqueous medium. The product can then be isolated by filtration, washed, and dried. Yields are typically reported in the range of 76–79%.[1]

Figure 3: Workflow for the synthesis of chelidonic acid.

Applications in Drug Discovery and Development

The rigid, heterocyclic scaffold of chelidonic acid, combined with its diverse biological activities, makes it an attractive starting point for drug discovery programs.

-

Pharmacological Profile: Chelidonic acid has been reported to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, mild analgesic, and sedative properties.[1][3][4]

-

Enzyme Inhibition: It is a known inhibitor of glutamate decarboxylase, with a reported Ki of 1.2 μM.[4] This activity is of interest for research into neurological pathways.

-

Anti-inflammatory and Immunomodulatory Effects: Studies have shown that chelidonic acid can inhibit the production of pro-inflammatory cytokines like IL-6 by blocking signaling pathways such as NF-κB and caspase-1.[4] It has also demonstrated potential in modulating adaptive immunity and preventing mast cell degranulation, suggesting therapeutic applications in allergic disorders.[4][14]

-

Scaffold for Synthesis: The pyrone ring is a common motif in many biologically active natural products. As a readily available precursor to 4-pyrone and its derivatives, chelidonic acid serves as a key building block for the synthesis of novel therapeutic candidates.[1][10]

Safety and Handling

According to aggregated GHS information, chelidonic acid should be handled with appropriate care.[6]

-

Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[6]

Conclusion

4-Oxo-4H-pyran-2,6-dicarboxylic acid is a functionally rich and synthetically valuable heterocyclic compound. Its well-defined physical properties, predictable chemical reactivity—most notably its thermal decarboxylation to 4-pyrone—and intriguing biological profile establish it as a molecule of enduring importance. For researchers in organic synthesis, medicinal chemistry, and materials science, a thorough understanding of chelidonic acid provides a powerful tool for the development of novel molecules and materials.

References

- Chelidonic acid - Grokipedia. (n.d.).

- PubChem. (n.d.). Chelidonic acid. National Center for Biotechnology Information.

- Experimental and theoretical characterization of chelidonic acid structure. (2022). Structural Chemistry, 33, 2133–2145.

- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). Posters. Department of Chemistry and Biochemistry.

- ChemFaces. (n.d.). Chelidonic acid.

- Wikipedia. (n.d.). Chelidonic acid.

- Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. (2016). International Immunopharmacology, 40, 229-234.

- Miroshnichenko, E. A. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration.

- BenchChem. (2025). Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies.

- APExBIO. (n.d.). Chelidonic acid.

- ChemicalBook. (n.d.). Chelidonic acid CAS#: 99-32-1.

- ChemScene. (n.d.). Chelidonic acid.

- Synchem. (n.d.). 4-Oxo-4H-pyran-2,6-dicarboxylic acid 2,6-diethyl ester.

- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules, 24(8), 1536.

- PubChem. (n.d.). 4H-Pyran-2,6-dicarboxylic acid. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). Chelidonic acid(99-32-1) 1H NMR spectrum.

- Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands. (2021). Crystals, 11(2), 177.

- Biological Magnetic Resonance Bank. (n.d.). Chelidonic Acid at BMRB.

- ResearchGate. (n.d.). ¹H NMR spectra at different acidities.

- Neutral and Cationic Chelidonate Coordination Polymers with N,N'-Bridging Ligands. (2021). MDPI.

- LookChem. (n.d.). 4H-Pyran-2,6-dicarboxylicacid, 4-oxo- 99-32-1.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]

- 4. Chelidonic acid | CAS:99-32-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. Chelidonic acid - Wikipedia [en.wikipedia.org]

- 6. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4H-Pyran-2,6-dicarboxylicacid, 4-oxo- 99-32-1, CasNo.99-32-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 8. apexbt.com [apexbt.com]

- 9. Chelidonic acid(99-32-1) 1H NMR [m.chemicalbook.com]

- 10. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 11. Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. synchem.de [synchem.de]

- 14. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Chelidonic Acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Chelidonic Acid: A Bioactive Heterocycle

Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a naturally occurring heterocyclic organic compound found in various plants, such as those from the Papaveraceae family, including Chelidonium majus.[1] Its rigid, symmetrical structure, featuring a γ-pyrone ring bicyclic system with two carboxylic acid groups, underpins its diverse biological activities. These properties, including anticancer, antibacterial, and anti-inflammatory effects, have positioned chelidonic acid as a molecule of significant interest in medicinal chemistry and drug development.[1] A thorough understanding of its molecular structure is paramount for the synthesis of novel derivatives and for elucidating its mechanism of action. This guide provides a comprehensive analysis of the spectroscopic data of chelidonic acid, offering a foundational understanding for researchers in the field.

The Spectroscopic Triad: A Multi-faceted Approach to Structural Elucidation

The definitive characterization of an organic molecule like chelidonic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, offering clues to the molecular formula and connectivity. This integrated approach provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Analysis of Chelidonic Acid

The ¹H NMR spectrum of chelidonic acid is deceptively simple, reflecting the molecule's high degree of symmetry. In a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆), two primary signals are observed.

Table 1: ¹H NMR Spectroscopic Data for Chelidonic Acid in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.12 | Singlet (broad) | 2H | -COOH |

| ~6.96 | Singlet | 2H | H-3, H-5 |

Data sourced from ChemicalBook.[2]

The downfield signal at approximately 8.12 ppm is a broad singlet, characteristic of the acidic protons of the two carboxylic acid groups. The broadness of this peak is a result of chemical exchange with residual water in the solvent and hydrogen bonding. The signal at around 6.96 ppm, integrating to two protons, is assigned to the vinyl protons at positions 3 and 5 of the pyran ring. Due to the symmetry of the molecule, these two protons are chemically equivalent and thus resonate at the same frequency. The absence of splitting (singlet) for the H-3/H-5 signal is noteworthy. While vicinal coupling between protons on a double bond is expected, in a highly symmetrical system, the coupling constant can be close to zero, or the protons can be magnetically equivalent, leading to a singlet.

¹³C NMR Analysis of Chelidonic Acid

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For chelidonic acid, four distinct signals are expected, corresponding to the carbonyl carbon, the carbons bearing the carboxylic acid groups, the vinyl carbons, and the carboxylic acid carbons themselves.

Table 2: ¹³C NMR Spectroscopic Data for Chelidonic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C-4 (C=O) |

| ~165 | C-7, C-8 (-COOH) |

| ~155 | C-2, C-6 |

| ~118 | C-3, C-5 |

Chemical shifts are estimated based on typical values for similar functional groups.[3][4]

The most downfield signal, around 178 ppm, is characteristic of a ketone carbonyl carbon (C-4). The signal at approximately 165 ppm is assigned to the carbons of the two equivalent carboxylic acid groups (C-7 and C-8). The carbons at positions 2 and 6, attached to both the ring oxygen and the carboxylic acid groups, are expected to resonate around 155 ppm. Finally, the vinyl carbons at positions 3 and 5 appear at approximately 118 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of chelidonic acid is dominated by absorptions corresponding to the O-H, C=O, and C=C bonds.

Table 3: Key IR Absorption Bands for Chelidonic Acid

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1730 (strong) | C=O stretch | Ketone & Carboxylic Acid |

| ~1640 | C=C stretch | Alkene |

| ~1250 | C-O stretch | Ether & Carboxylic Acid |

The spectrum exhibits a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong, sharp absorption at approximately 1730 cm⁻¹ is a clear indication of the C=O stretching vibrations. This band is likely an overlap of the ketonic carbonyl and the carboxylic acid carbonyl stretches. The absorption around 1640 cm⁻¹ is attributed to the C=C stretching of the pyran ring. Finally, C-O stretching vibrations from the ether linkage in the ring and the carboxylic acids are expected in the 1300-1200 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For chelidonic acid (C₇H₄O₆), the expected monoisotopic mass is approximately 184.0008 g/mol .

In electrospray ionization (ESI) mass spectrometry, chelidonic acid is typically observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Table 4: High-Resolution Mass Spectrometry Data for Chelidonic Acid

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 185.0081 | 185.0083 |

| [M-H]⁻ | 182.9935 | - |

Observed [M+H]⁺ data from PubChem.[5]

The fragmentation of chelidonic acid in tandem mass spectrometry (MS/MS) often involves the loss of small, stable molecules such as H₂O and CO₂ (decarboxylation) from the carboxylic acid groups. A common fragmentation pathway involves the initial loss of a carboxyl group (45 Da).

Table 5: Key MS/MS Fragments of Chelidonic Acid ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 185.0083 | 141.0238 | CO₂ (44 Da) |

| 185.0083 | 97.0321 | 2 x CO₂ (88 Da) |

Fragmentation data from PubChem.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like chelidonic acid.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of chelidonic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will automatically lock on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid chelidonic acid powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of chelidonic acid (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

Chromatographic Separation (LC): Inject the sample into an LC system equipped with a suitable column (e.g., C18). A gradient elution is often used to separate the analyte from any impurities.

-

Ionization (MS): The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive or negative mode is commonly used for molecules like chelidonic acid.

-

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Integrated Spectroscopic Analysis: A Holistic View

The true power of spectroscopic analysis lies in the integration of data from all three techniques to build a cohesive and unambiguous picture of the molecular structure.

The mass spectrum confirms the molecular weight of 184 g/mol , consistent with the molecular formula C₇H₄O₆. The IR spectrum unequivocally identifies the presence of carboxylic acid and ketone functional groups. Finally, the ¹H and ¹³C NMR spectra reveal the symmetrical nature of the carbon-hydrogen framework, with two equivalent vinyl protons and two equivalent carboxylic acid groups attached to a pyrone ring. Together, these data converge to a single, unambiguous structure: 4-oxo-4H-pyran-2,6-dicarboxylic acid.

Conclusion

The spectroscopic characterization of chelidonic acid through NMR, IR, and mass spectrometry provides a comprehensive and definitive understanding of its molecular structure. This guide has detailed the key spectral features and provided standardized protocols for data acquisition. For researchers in drug discovery and medicinal chemistry, a solid grasp of these analytical techniques is essential for the confident identification, characterization, and subsequent derivatization of bioactive compounds like chelidonic acid.

References

-

(PDF) Experimental and theoretical characterization of chelidonic acid structure. (2022-08-01). Retrieved from [Link]

-

Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Chelidonic acid | C7H4O6 | CID 7431 - PubChem. Retrieved from [Link]

-

ESI(+)–MS/MS spectrum of chelidonic acid (m/z 185.002) - ResearchGate. Retrieved from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics - Mettler Toledo. Retrieved from [Link]

-

5.4: The 1H-NMR experiment - Chemistry LibreTexts. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Retrieved from [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide[1][6]. Retrieved from [Link]

- Basic 1H- and 13C-NMR Spectroscopy.

-

Interpretation of mass spectra. Retrieved from [Link]

-

Spectral Database for Organic Compounds - Bioregistry. Retrieved from [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy - YouTube. (2022-10-07). Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Retrieved from [Link]

-

1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0001043) - Human Metabolome Database. Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery | Journal of Medicinal Chemistry - ACS Publications. (2021-09-12). Retrieved from [Link]

-

13C NMR Chemical Shift - Oregon State University. Retrieved from [Link]

-

1H–1H Coupling in Proton NMR - ACD/Labs. (2025-08-21). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS); Raman Spectrum, SDBS No. 3290, CAS Registry No. 103-90-2. - References - Scientific Research Publishing. Retrieved from [Link]

-

Assignment of peaks from 1H and 13C NMR | Download Table - ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy - MSU chemistry. Retrieved from [Link]

-

Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed. Retrieved from [Link]

-

12.2: Interpreting Mass Spectra - Chemistry LibreTexts. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). Retrieved from [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015-09-30). Retrieved from [Link]

-

14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. Retrieved from [Link]

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. Retrieved from [Link]

-

How to interpret a mass spectrum for a molecule - YouTube. (2020-03-16). Retrieved from [Link]

-

1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants - ResearchGate. Retrieved from [Link]

-

Probe ESI Mass Spectrometry Analysis | Protocol Preview - YouTube. (2023-03-01). Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Retrieved from [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI. Retrieved from [Link]

-

COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

-

A General Method for Extracting Individual Coupling Constants from Crowded 1H NMR Spectra - NIH. (2015-12-04). Retrieved from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy - YouTube. (2023-10-20). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Decomposition of 4-Oxo-4H-pyran-2,6-dicarboxylic Acid (Chelidonic Acid)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of 4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies to offer an in-depth understanding of this critical transformation. The guide elucidates the structural characteristics of chelidonic acid, details the mechanism of its thermal decarboxylation to 4-pyrone (γ-pyrone), presents robust experimental protocols for its analysis, and discusses the significance of this process in synthetic chemistry. All claims and protocols are substantiated with citations from authoritative sources to ensure scientific integrity and reproducibility.

Introduction and Core Concepts

Structural Elucidation: From 4H-Pyran-2,6-dicarboxylic Acid to Chelidonic Acid

The subject of this guide, while formally addressable as a derivative of 4H-pyran, exists predominantly and more stably as its keto tautomer, 4-oxo-4H-pyran-2,6-dicarboxylic acid , or chelidonic acid . This heterocyclic organic acid features a γ-pyrone ring, which is a six-membered ring containing an oxygen atom and a ketone group, with two carboxylic acid substituents at the 2 and 6 positions[1]. Chelidonic acid is a naturally occurring compound found in various plants, such as those from the Papaveraceae family, and is recognized for its diverse biological activities, including anticancer and antibacterial properties[2][3].

From a synthetic chemistry perspective, the principal value of chelidonic acid lies in its role as a precursor to 4-pyrone (γ-pyrone), a key building block in the synthesis of pharmaceuticals and other fine chemicals[1][4]. The transformation is achieved through a clean and efficient thermal decomposition process.

The Significance of Thermal Decomposition

Thermal decomposition, or thermolysis, is a chemical decomposition induced by heat[5]. In the case of chelidonic acid, this process is a decarboxylation reaction, where the carboxylic acid groups are eliminated as carbon dioxide (CO₂), yielding the parent 4-pyrone scaffold[1][6]. Understanding the nuances of this reaction is paramount for optimizing the yield and purity of 4-pyrone, a critical intermediate in numerous synthetic pathways.

The Mechanism of Thermal Decarboxylation

The thermal decarboxylation of chelidonic acid is a classic example of a retro-ene type reaction, facilitated by the unique structural arrangement of the molecule. The presence of a carbonyl group beta to the carboxylic acid moieties is crucial for the facility of this reaction.

A Concerted Pericyclic Pathway

The most plausible mechanism for the thermal decarboxylation of chelidonic acid involves a concerted, six-membered cyclic transition state[7]. This pathway is analogous to the well-documented decarboxylation of β-keto acids. The reaction proceeds in two successive decarboxylation steps, with the first decarboxylation leading to the formation of comanic acid as an intermediate, which then undergoes a second decarboxylation to yield 4-pyrone.

Step 1: First Decarboxylation (Chelidonic Acid to Comanic Acid)

-

The carboxylic acid proton is transferred to the ketone oxygen at the 4-position.

-

Simultaneously, the C-C bond between the carboxyl group and the pyran ring cleaves.

-

A pair of electrons from the breaking C-C bond shifts to form a C=C double bond, and the pi electrons from the existing C=C bond move to the carbonyl carbon.

-

This concerted electron movement results in the elimination of one molecule of CO₂ and the formation of an enol intermediate.

-

Tautomerization of the enol yields comanic acid (4-oxo-4H-pyran-2-carboxylic acid).

Step 2: Second Decarboxylation (Comanic Acid to 4-Pyrone)

Comanic acid, itself a β-keto acid, undergoes a similar concerted decarboxylation to lose a second molecule of CO₂, forming another enol intermediate which then tautomerizes to the final product, 4-pyrone.

The overall transformation can be summarized as follows:

Caption: Thermal decomposition pathway of chelidonic acid.

Experimental Analysis of Thermal Decomposition

A thorough investigation of the thermal decomposition of chelidonic acid necessitates the use of modern analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for this purpose, providing quantitative data on mass loss and thermal events, respectively.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. When performed simultaneously (TGA-DSC), these techniques offer a comprehensive thermal profile of the decomposition process.

Table 1: Expected Thermal Events in the Analysis of Chelidonic Acid

| Temperature Range (°C) | Event | TGA Observation | DSC Observation |

| > 257 | Melting with Decomposition | Onset of mass loss | Endothermic peak (melting) followed by endo/exothermic peaks (decomposition) |

| 260 - 350 | Decarboxylation | Significant mass loss corresponding to the loss of two CO₂ molecules (approx. 47.8% of initial mass) | Complex endothermic/exothermic peaks associated with the decomposition process |

Step-by-Step Protocol for TGA-DSC Analysis

This protocol provides a validated methodology for analyzing the thermal decomposition of chelidonic acid using a simultaneous TGA-DSC instrument.

-

Instrument Preparation and Calibration:

-

Ensure the TGA-DSC instrument is calibrated for temperature and heat flow according to the manufacturer's specifications.

-

Start the nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere. This is crucial to prevent oxidative side reactions.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry, finely ground chelidonic acid into an alumina or platinum crucible.

-

Record the exact initial mass.

-

-

Experimental Program:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.

-

Record the mass loss (TGA) and heat flow (DSC) data continuously throughout the experiment.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the TGA curve, which indicates the initiation of significant mass loss.

-

Calculate the total percentage mass loss from the TGA curve and compare it to the theoretical mass loss for the decarboxylation of two CO₂ molecules.

-

Analyze the DSC curve to identify the melting endotherm and any subsequent endothermic or exothermic events associated with the decomposition.

-

Caption: Workflow for TGA-DSC analysis of chelidonic acid.

Spectroscopic Monitoring: FTIR Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of the decarboxylation reaction in real-time or by analyzing aliquots at different stages. The disappearance of the characteristic vibrational bands of the carboxylic acid groups and the appearance of the bands corresponding to the 4-pyrone product can be tracked.

Table 2: Key FTIR Vibrational Frequencies for Monitoring Decomposition

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Observation During Decomposition |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Disappears |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Disappears |

| C=O (γ-Pyrone) | Stretching | ~1640 | Appears and intensifies |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Disappears |

Synthesis of Chelidonic Acid

A reliable synthesis of the starting material is crucial for any study. Chelidonic acid is typically prepared via a Claisen condensation reaction between diethyl oxalate and acetone, followed by hydrolysis and cyclization.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established literature procedures.

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Cool the solution in an ice bath and add a mixture of diethyl oxalate and dry acetone dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.

-

-

Hydrolysis and Cyclization:

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

-

The resulting precipitate of diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (diethyl chelidonate) is collected by filtration.

-

Hydrolyze the diethyl chelidonate by refluxing with aqueous hydrochloric acid.

-

Upon cooling, chelidonic acid crystallizes out and can be collected by filtration, washed with cold water, and dried.

-

Conclusion

The thermal decomposition of 4-oxo-4H-pyran-2,6-dicarboxylic acid is a synthetically valuable and mechanistically insightful reaction. This guide has provided a detailed overview of the process, from the fundamental structure of the reactant to the practical aspects of its synthesis and thermal analysis. The decarboxylation proceeds via a concerted pericyclic mechanism, yielding the important synthetic intermediate 4-pyrone. The experimental protocols detailed herein provide a robust framework for researchers to study this transformation with high fidelity. A thorough understanding of this reaction, grounded in the principles and techniques discussed, is essential for professionals in chemical research and drug development who utilize pyrone-based scaffolds in their work.

References

-

Botor, M., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. Journal of Molecular Structure, 1264, 133235. [Link]

-

Grokipedia. (n.d.). Chelidonic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Chelidonic acid. Retrieved from [Link]

-

PubChem. (n.d.). Chelidonic acid. Retrieved from [Link]

-

Navarro, A., et al. (2024). Tautomerism and nucleophilic addition influence the performance of aqueous organic redox flow batteries of chelidamic acid and chelidonic acid. Energy Advances. [Link]

-

Dunn, G. E., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

-

Negrón-Mendoza, A., et al. (2001). Chemical evolution studies: the radiolysis and thermal decomposition of malonic acid. Journal of Radioanalytical and Nuclear Chemistry, 250(2), 313-317. [Link]

-

Idowu, O. S., et al. (2006). Kinetics of thermal decomposition of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD). Journal of AOAC International, 89(3), 695-700. [Link]

-

Wang, Z., et al. (2023). The Kinetic Mechanism of the Thermal Decomposition Reaction of Small Particles of Limestone at Steelmaking Temperatures. Minerals, 13(9), 1198. [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. [Link]

-

Vyazovkin, S. (2017). Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase. Industrial & Engineering Chemistry Research, 56(28), 7964–7970. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

-

Zhang, W., et al. (2011). Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand. CrystEngComm, 13(2), 569-575. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 5. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Unfolding Pathway of Chelidonic Acid: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chelidonic acid, a γ-pyrone dicarboxylic acid found predominantly in plants of the Papaveraceae and Asteraceae families, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Despite its therapeutic potential, the precise biosynthetic pathway of chelidonic acid in plants remains an area of active investigation. This technical guide synthesizes the current understanding, proposing a plausible biosynthetic route grounded in established principles of plant secondary metabolism. By examining analogous pathways and the foundational chemistry of γ-pyrone formation, we provide a framework for researchers to explore and elucidate the complete enzymatic cascade responsible for chelidonic acid synthesis. This document delves into the proposed precursors, key enzymatic steps, and offers detailed experimental protocols to validate and further characterize this intriguing pathway, with the ultimate goal of enabling metabolic engineering and optimizing production for therapeutic applications.

Introduction: The Significance of Chelidonic Acid

Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a structurally unique natural product with a γ-pyrone core.[1] This heterocyclic compound is a secondary metabolite found in various plant species, most notably in Greater Celandine (Chelidonium majus) and Saussurea controversa.[3] Its biological activities are vast, ranging from modulation of inflammatory signaling pathways to potential neuroprotective effects, making it a compelling molecule for drug discovery and development.[4][5] A comprehensive understanding of its biosynthesis is paramount for harnessing its full therapeutic potential, whether through synthetic biology approaches in microbial hosts or by enhancing its production in its native plant producers.

The Proposed Biosynthetic Pathway: A Convergence of Primary and Secondary Metabolism

While the complete enzymatic pathway for chelidonic acid biosynthesis has not been fully elucidated, a prevailing hypothesis, based on studies in Leucojum aestivum cell suspension cultures, suggests a pathway originating from the condensation of a primary metabolite from glycolysis, phosphoenolpyruvate (PEP), with a product of the pentose phosphate pathway.[1] This proposed route highlights a fascinating intersection of central carbon metabolism with the specialized pathways of secondary metabolite production.

Precursor Molecules: The Building Blocks of the γ-Pyrone Scaffold

The proposed initial step involves the condensation of two key molecules derived from primary metabolism:

-

Phosphoenolpyruvate (PEP): A high-energy intermediate of the glycolytic pathway.

-

A Pentose Phosphate: Likely ribose-5-phosphate or xylulose-5-phosphate, both central intermediates of the pentose phosphate pathway.[1]

This initial condensation reaction is hypothesized to form a linear C8 intermediate, which then undergoes a series of transformations to yield the characteristic γ-pyrone ring of chelidonic acid.

Hypothetical Enzymatic Steps and Intermediates

Drawing parallels with the well-characterized biosynthesis of other plant-derived γ-pyrones, such as triacetic acid lactone produced by 2-pyrone synthase (a type III polyketide synthase), we can propose a plausible, albeit hypothetical, sequence of enzymatic reactions.[6]

-

Condensation Reaction: An uncharacterized condensing enzyme, potentially with synthase or aldolase activity, would catalyze the initial carbon-carbon bond formation between PEP and the pentose phosphate.

-

Cyclization and Dehydration: The resulting linear intermediate would likely undergo an intramolecular cyclization, followed by dehydration, to form a preliminary ring structure.

-

Oxidative Decarboxylation: To arrive at the γ-pyrone core and introduce the dicarboxylic acid functionalities, a series of oxidative and decarboxylative steps would be necessary. This would also involve the loss of one carbon atom from the original pentose sugar.[1]

-

Final Tailoring Reactions: The final steps would involve the formation of the dicarboxylic acid groups at positions 2 and 6 of the pyrone ring.

The following diagram illustrates this proposed, hypothetical pathway:

Scientific Integrity & Logic: Validating the Hypothesized Pathway

To move from a hypothetical model to a validated biosynthetic pathway, a series of rigorous experimental approaches are necessary. The following sections outline key methodologies that would provide the necessary evidence to confirm the proposed steps and identify the involved enzymes.

Isotopic Labeling Studies: Tracing the Metabolic Flow

Isotopic labeling is a powerful technique to trace the origin of atoms within a molecule and thereby elucidate the biosynthetic precursors.[7]

Experimental Rationale: By feeding plants or cell cultures with isotopically labeled precursors (e.g., 13C-labeled glucose), the incorporation of the label into chelidonic acid can be monitored using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The labeling pattern in the final product provides definitive evidence of the precursor molecules and the rearrangement of the carbon skeleton during biosynthesis.

Protocol: 13C-Labeling of Chelidonium majus Cell Suspension Cultures

-

Establishment of Cell Cultures: Initiate and maintain sterile cell suspension cultures of Chelidonium majus in a suitable growth medium (e.g., Murashige and Skoog medium supplemented with plant hormones).

-

Precursor Feeding: Introduce [U-13C6]-glucose to the culture medium at a final concentration of 2 g/L.

-

Incubation: Incubate the cultures for a period of 7-14 days under controlled conditions (e.g., 25°C, constant light, shaking at 120 rpm).

-

Harvesting and Extraction: Harvest the cells by filtration and extract the metabolites using a methanol:water (80:20) solvent system.

-

Purification of Chelidonic Acid: Purify chelidonic acid from the crude extract using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).

-

Analysis:

-

Mass Spectrometry (MS): Analyze the purified chelidonic acid by high-resolution MS to determine the mass shift corresponding to the incorporation of 13C atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 13C-NMR and 2D NMR (e.g., HSQC, HMBC) spectra to determine the specific positions of the 13C labels within the chelidonic acid molecule.

-

Enzyme Assays and Purification: Identifying the Catalytic Machinery

The identification and characterization of the enzymes involved are crucial for a complete understanding of the biosynthetic pathway.

Experimental Rationale: By developing specific enzyme assays for the proposed reactions, it is possible to detect the catalytic activities in crude plant extracts and subsequently purify the responsible enzymes.

Protocol: Assay and Partial Purification of the Initial Condensing Enzyme

-

Preparation of Crude Protein Extract: Homogenize young leaves of Chelidonium majus in a suitable extraction buffer (e.g., Tris-HCl buffer containing protease inhibitors and reducing agents).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the crude protein extract, phosphoenolpyruvate, a pentose phosphate (e.g., ribose-5-phosphate), and necessary cofactors (e.g., Mg2+).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and analyze the formation of the expected product (or a detectable intermediate) by HPLC-MS.

-

-

Enzyme Purification:

-

Subject the crude protein extract to a series of chromatographic steps, including:

-

Ammonium sulfate precipitation to enrich for proteins.

-

Anion-exchange chromatography.

-

Size-exclusion chromatography.

-

-

Monitor the enzymatic activity in the fractions from each purification step to track the enzyme of interest.

-

-

Protein Identification: Analyze the purified, active fractions by SDS-PAGE and subsequent mass spectrometry (e.g., LC-MS/MS) to identify the protein sequence.

The following diagram illustrates a general workflow for enzyme purification:

Data Presentation and Interpretation

The successful execution of the aforementioned protocols will yield a wealth of data that needs to be carefully analyzed and interpreted.

| Experiment | Data Generated | Interpretation |

| 13C-Isotopic Labeling | Mass spectra showing mass shifts in chelidonic acid. 13C-NMR spectra indicating the positions of labeled carbons. | Confirms the precursor molecules and the carbon skeleton rearrangement during biosynthesis. |

| Enzyme Assays | HPLC-MS chromatograms showing the formation of a product over time. | Demonstrates the presence of the targeted enzymatic activity in the plant extract. |

| Enzyme Purification | Chromatograms from each purification step with corresponding activity measurements. SDS-PAGE gels showing the enrichment of specific protein bands. | Leads to the isolation of the enzyme responsible for the catalytic step. |

| Protein Identification | Mass spectrometry data providing peptide sequences. | Allows for the identification of the gene encoding the enzyme through database searches. |

Conclusion and Future Directions

The biosynthesis of chelidonic acid in plants represents a compelling area of research with significant implications for drug development and metabolic engineering. While the proposed pathway involving the condensation of phosphoenolpyruvate and a pentose phosphate provides a strong working hypothesis, further experimental validation is essential. The methodologies outlined in this guide, including isotopic labeling studies and enzyme purification, offer a clear roadmap for elucidating the precise enzymatic steps and identifying the corresponding genes. A complete understanding of this pathway will not only unravel a fascinating aspect of plant biochemistry but also pave the way for the sustainable and scalable production of this valuable therapeutic compound. Future research should also focus on the regulatory mechanisms governing this pathway, including the transcriptional control of the biosynthetic genes and the potential for pathway engineering in heterologous systems.

References

-

Miroshnichenko, L. A., Polyakova, T. Y., Avdeeva, E. Y., Krivoshchekov, S. V., Khlusov, I. A., & Belousov, M. V. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration, 11(4), 60-71. [Link]

-

García-García, F., et al. (2020). Conversion of phosphoenolpyruvate to pyruvate in Thermoanaerobacterium saccharolyticum. Frontiers in Microbiology, 11, 134. [Link]

-

Kilian, J., et al. (2021). Elucidating the enzyme network driving Amaryllidaceae alkaloids biosynthesis in Leucojum aestivum. The Plant Cell, 33(5), 1569-1591. [Link]

-